molecular formula C6H5NO2S2 B2652743 4-Methylsulfonylthiophene-3-carbonitrile CAS No. 2503209-22-9

4-Methylsulfonylthiophene-3-carbonitrile

Cat. No. B2652743
CAS RN: 2503209-22-9
M. Wt: 187.23
InChI Key: KZFYRZNEKFADRL-UHFFFAOYSA-N
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Description

4-Methylsulfonylthiophene-3-carbonitrile is a chemical compound with the molecular weight of 187.2 . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The sulfur atom in the thiophene ring contributes to its high polarizability, which can be beneficial in charge transport .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The choice of comonomer units can affect the backbone planarity and therefore the ability of the polymers to aggregate and order in the solid state .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The choice of solubilizing alkyl chain can help promote self-organization in the solid state and allow close packing of the conjugated backbones .

Sensor Technology

Poly (3, 4-ethylenedioxythiophene) (PEDOT) is a typical conducting polymer that is widely used to develop electrode materials for sensors due to its orderly chemical structure, excellent conductivity, and stability .

Photovoltaic Applications

Many of the best performing materials for the numerous applications of conjugated polymers incorporate thiophene, from poly(3,4-ethylenedioxythiophene) (PEDOT) for use as hole injection layers in OLED devices to complex low band gap copolymers for photovoltaic applications .

Thermoelectric Devices

Thiophene-containing polymers have been investigated in thermoelectric devices . The relatively high polarizability of the sulfur atoms in the thiophene backbone has also been suggested to play a beneficial role in charge transport .

properties

IUPAC Name

4-methylsulfonylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYRZNEKFADRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylsulfonylthiophene-3-carbonitrile

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